Cas no 1804202-60-5 (7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde)
7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde
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- Inchi: 1S/C9H6ClNO2/c10-4-6-2-1-3-7-9(6)13-8(5-12)11-7/h1-3,5H,4H2
- InChI Key: JTKHBJBGSQSMTG-UHFFFAOYSA-N
- SMILES: ClCC1C=CC=C2C=1OC(C=O)=N2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 200
- XLogP3: 1.9
- Topological Polar Surface Area: 43.1
7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081001494-250mg |
7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde |
1804202-60-5 | 98% | 250mg |
$5,084.36 | 2022-04-02 | |
| Alichem | A081001494-500mg |
7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde |
1804202-60-5 | 98% | 500mg |
$7,771.55 | 2022-04-02 | |
| Alichem | A081001494-1g |
7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde |
1804202-60-5 | 98% | 1g |
$13,235.06 | 2022-04-02 |
7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde
7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde (CAS No. 1804202-60-5)
The compound 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde, identified by the CAS registry number CAS No. 1804202-60-5, is a structurally unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic aromatic compounds, specifically benzo[d]oxazoles, which are known for their versatile reactivity and wide-ranging applications in drug design and material science.
The molecular structure of 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde comprises a benzo[d]oxazole ring system with a chloromethyl group attached at the 7-position and a carboxaldehyde group at the 2-position. This combination of functional groups makes the compound highly reactive and amenable to various chemical transformations. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of anti-cancer agents and anti-inflammatory drugs.
In terms of synthesis, researchers have employed a variety of methodologies to prepare 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde. One common approach involves the condensation of chloroacetaldehyde with an appropriate oxazole derivative under controlled conditions. This method ensures high yields and excellent purity, making it suitable for large-scale production. Additionally, advancements in catalytic chemistry have enabled the use of transition metal catalysts to facilitate the formation of the benzo[d]oxazole ring system, further enhancing the efficiency of the synthesis process.
The properties of 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde have been extensively studied using modern analytical techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography. These studies have provided valuable insights into its electronic structure, conformational flexibility, and intermolecular interactions. For instance, recent research has demonstrated that the compound exhibits significant fluorescence properties under UV light, which could be exploited in sensing applications.
In terms of applications, 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde has shown promise in medicinal chemistry as a building block for constructing bioactive molecules. Its ability to undergo nucleophilic substitution reactions at the chloromethyl group has been leveraged in the design of targeted drug delivery systems. Furthermore, its carboxaldehyde group can participate in enamine formation, enabling the creation of complex secondary structures that mimic natural products.
Recent advancements in computational chemistry have also contributed to our understanding of the reactivity and stability of 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde. Quantum mechanical calculations have revealed that the compound's electronic configuration facilitates efficient electron transfer processes, making it a potential candidate for use in organic electronics. Additionally, molecular dynamics simulations have provided insights into its behavior under various environmental conditions, aiding in its optimization for practical applications.
In conclusion, 7-(Chloromethyl)benzo[d]oxazole-2-carboxaldehyde (CAS No. 1804202-60-5) is a versatile compound with a wealth of potential applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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